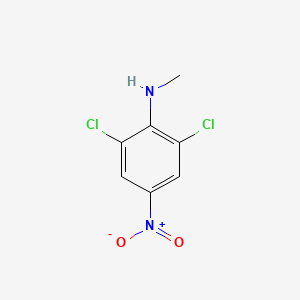![molecular formula C12H19NO4 B13494687 rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494687.png)
rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a bicyclic structure with multiple chiral centers, making it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization reactions: to form the bicyclic structure.
Protection and deprotection steps: to introduce and remove protecting groups such as the tert-butoxycarbonyl (Boc) group.
Chiral resolution: techniques to separate the racemic mixture into individual enantiomers.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Continuous flow chemistry: to improve reaction efficiency.
Catalytic processes: to enhance selectivity and reduce waste.
Automated synthesis: to streamline production and ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
“rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Cleavage of chemical bonds by the addition of water.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: and for substitution reactions.
Acidic or basic conditions: for hydrolysis reactions.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example:
Oxidation: may yield carboxylic acids or ketones.
Reduction: may yield alcohols or amines.
Substitution: may yield a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
In biology, this compound may be used as a probe to study biological processes or as a precursor for the synthesis of biologically active molecules. Its chiral centers make it useful for investigating enantioselective interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The bicyclic structure may impart specific biological activities, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of “rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” may include other bicyclic amino acids or derivatives with similar functional groups. Examples could be:
Bicyclic amino acids: with different substituents.
Boc-protected amino acids: with varying side chains.
Chiral bicyclic compounds: used in stereochemical studies.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of a bicyclic structure, multiple chiral centers, and functional groups. This combination imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propiedades
Fórmula molecular |
C12H19NO4 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
(1R,3R,4S,5S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-6-7-5-8(9(7)10(14)15)13(6)11(16)17-12(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)/t6-,7-,8-,9+/m1/s1 |
Clave InChI |
NYBYFYVPVZGXKL-BGZDPUMWSA-N |
SMILES isomérico |
C[C@@H]1[C@H]2C[C@H]([C@H]2C(=O)O)N1C(=O)OC(C)(C)C |
SMILES canónico |
CC1C2CC(C2C(=O)O)N1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


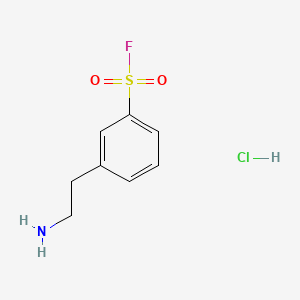
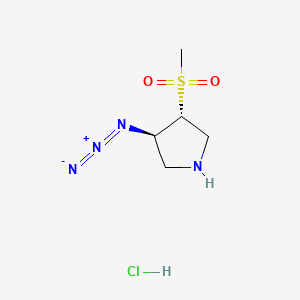
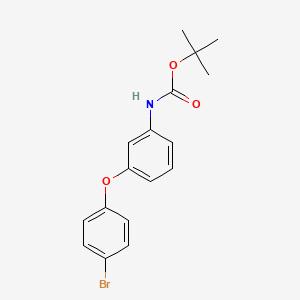
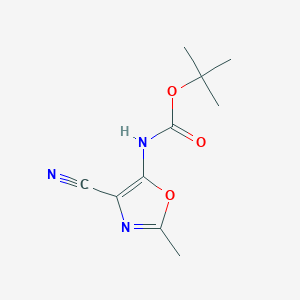
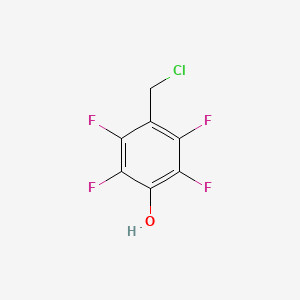
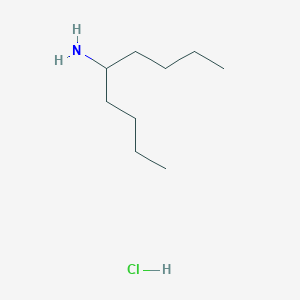

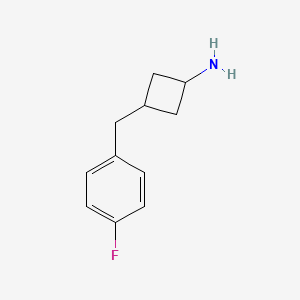
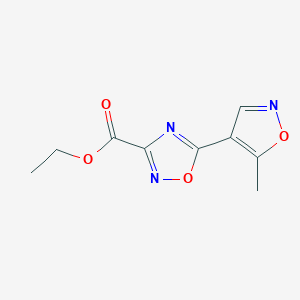
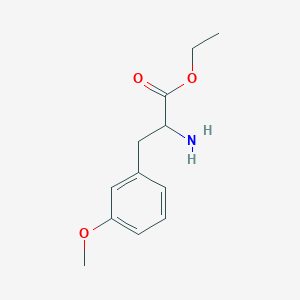
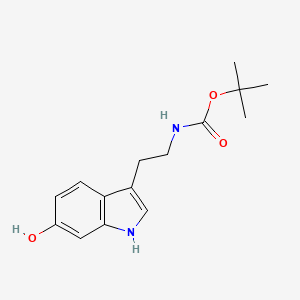
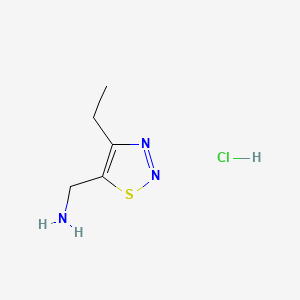
![2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B13494680.png)
